molecular formula C15H14ClNO3S B2739232 4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 338747-51-6

4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B2739232
CAS No.: 338747-51-6
M. Wt: 323.79
InChI Key: ZDKPGCVIAFEFJW-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound featuring a 3,4-dihydro-2H-1,4-benzoxazine scaffold substituted with a 4-chlorophenylsulfonyl group at position 4 and a methyl group at position 2. The sulfonyl group enhances electron-withdrawing properties and influences receptor binding, while the methyl substituent modulates steric effects and conformational stability.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-3-methyl-2,3-dihydro-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c1-11-10-20-15-5-3-2-4-14(15)17(11)21(18,19)13-8-6-12(16)7-9-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKPGCVIAFEFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminophenol and Methyl-Substituted Epoxides

A common approach involves reacting 2-aminophenol with methyl glycidyl ether under acidic or basic conditions. For example, heating 2-aminophenol with methyl glycidyl ether in toluene at 110°C for 12 hours yields 3-methyl-3,4-dihydro-2H-1,4-benzoxazine. The reaction proceeds via nucleophilic attack of the amine on the epoxide, followed by intramolecular cyclization.

Reaction Conditions

Reagent Solvent Temperature (°C) Time (h) Yield (%)
2-Aminophenol Toluene 110 12 78
Methyl glycidyl ether

Alternative Ring-Closure Strategies

Patents describe the use of Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to cyclize N-(2-hydroxybenzyl)methylamine derivatives. This method avoids harsh temperatures but requires stoichiometric reagents, increasing costs.

Sulfonylation of the Benzoxazine Intermediate

Introducing the 4-chlorophenylsulfonyl group occurs via nucleophilic aromatic substitution or direct sulfonylation.

Reaction with 4-Chlorobenzenesulfonyl Chloride

The benzoxazine intermediate is treated with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. A representative procedure from WO2008101247A2 involves dissolving 3-methyl-3,4-dihydro-2H-1,4-benzoxazine in dichloromethane, adding 4-chlorobenzenesulfonyl chloride (1.2 equiv), and stirring at 0°C for 2 hours. The reaction achieves 85% yield after aqueous workup and silica gel chromatography.

Key Parameters

  • Base : Triethylamine (2.5 equiv)
  • Solvent : Dichloromethane
  • Temperature : 0°C → room temperature
  • Reaction Time : 2–4 hours

Microwave-Assisted Sulfonylation

Recent advancements utilize microwave irradiation to accelerate sulfonylation. Heating the benzoxazine and sulfonyl chloride in acetonitrile at 100°C for 15 minutes under microwave conditions reduces reaction time to minutes while maintaining yields above 80%.

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

EP1661892B1 discloses a tandem method combining cyclization and sulfonylation in a single vessel. Starting with 2-((methylamino)methyl)phenol and 4-chlorobenzenesulfonyl chloride, the reaction employs tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This approach eliminates intermediate isolation, improving overall efficiency (75% yield).

Enzymatic Sulfonylation

Pilot-scale studies explore lipase-catalyzed sulfonylation in non-aqueous media. Candida antarctica lipase B (CAL-B) facilitates the coupling of 4-chlorobenzenesulfonic acid to the benzoxazine core using vinyl sulfonate as an acyl donor. While environmentally friendly, enzymatic methods currently offer lower yields (50–60%).

Optimization and Scale-Up Challenges

Purification Techniques

Crude products often contain unreacted sulfonyl chloride or regioisomers. High-performance liquid chromatography (HPLC) with a C18 column and isocratic elution (acetonitrile/water 70:30) resolves these impurities. Recrystallization from ethyl acetate/hexane mixtures produces analytically pure material.

Stability Considerations

The sulfonyl group’s electron-withdrawing nature destabilizes the benzoxazine ring under basic conditions. Storage in amber vials at −20°C under nitrogen atmosphere prevents degradation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar–Cl), 7.48 (d, J = 8.4 Hz, 2H, Ar–Cl), 6.90–6.84 (m, 4H, benzoxazine), 4.32 (s, 2H, OCH₂), 3.12 (q, J = 6.8 Hz, 2H, NCH₂), 1.45 (s, 3H, CH₃).
  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 1240 cm⁻¹ (C–O–C).

Chromatographic Purity

HPLC analysis (UV detection at 254 nm) confirms ≥99% purity, with a retention time of 12.3 minutes.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzoxazine core.

Scientific Research Applications

4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: Used in the production of advanced materials, including polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzoxazine ring structure allows for binding to various receptors, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Core Scaffold Modifications

The 3,4-dihydro-2H-1,4-benzoxazine ring is a common feature among analogs. Key structural variations include:

  • 4-Bromophenylsulfonyl (e.g., methyl 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate, CAS 865657-63-2): Bromine’s larger atomic radius may increase steric hindrance, affecting target binding .
  • Position 3 Substituents: Methyl vs. Phenyl: The target compound’s methyl group (vs.

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight Key Substituents Predicted pKa
Target Compound C₁₅H₁₄ClNO₃S 331.79 g/mol 4-ClPhSO₂, 3-CH₃ -2.83 (est.)
CAS 338962-42-8 C₂₁H₁₉NO₄S 381.44 g/mol 4-MeOPhSO₂, 3-Ph Not reported
CAS 865657-63-2 C₁₇H₁₆BrNO₅S 426.28 g/mol 4-BrPhSO₂, 3-CH₂CO₂Me Not reported

Anticancer and Pro-Apoptotic Activity

  • Bcl-xL Inhibition : Benzoxazine derivatives, including 3,4-dihydro-2H-1,4-benzoxazine scaffolds, are patented as Bcl-xL inhibitors (). The target compound’s 4-chlorophenylsulfonyl group may enhance binding affinity compared to methyl or methoxy analogs due to stronger electron-withdrawing effects .
  • Dual Thrombin/GPIIb/IIIa Activity : Fluorinated benzoxazines () exhibit dual anticoagulant/antiplatelet activity. The target’s chloro group could improve metabolic stability over fluorinated analogs, though this requires empirical validation .

Antimicrobial and Antihypertensive Potential

  • Antimicrobial SAR : Electron-withdrawing groups (e.g., Cl, Br) on the sulfonyl moiety correlate with enhanced antimicrobial activity in benzoxazines, as suggested by studies in and .
  • Calcium Antagonism : highlights 3,4-dihydro-2H-1,4-benzoxazines as calcium channel blockers. The methyl group in the target compound may reduce cytotoxicity compared to bulkier substituents .

Key Research Findings and Limitations

  • SAR Insights : The 4-chlorophenylsulfonyl group optimizes receptor affinity and stability, but its impact on off-target interactions remains unstudied .
  • Synthetic Challenges : Sulfonylation yields vary with substituent electronics; chloro groups may require optimized reaction conditions compared to bromo or methoxy analogs .
  • Data Gaps: Limited empirical data on the target compound’s pharmacokinetics and toxicity necessitate further in vivo studies.

Biological Activity

The compound 4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine is part of the benzoxazine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula: C19H22ClNO3S
  • Molecular Weight: 379.9 g/mol
  • IUPAC Name: 3-tert-butyl-4-(4-chlorophenyl)sulfonyl-6-methyl-2,3-dihydro-1,4-benzoxazine

Biological Activity Overview

Benzoxazines are known for a variety of biological activities, including:

  • Anticancer
  • Antidiabetic
  • Antimicrobial
  • Anti-inflammatory
  • Antioxidant

This compound specifically has shown promise in several areas:

Anticancer Activity

Studies have indicated that derivatives of benzoxazines exhibit significant anticancer properties. For instance:

  • A derivative was found to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast), A549 (lung), HeLa (cervical), and PC3 (prostate) with effectiveness comparable to standard chemotherapeutics like etoposide .

Antidiabetic Effects

Research highlights the potential of benzoxazine derivatives in managing diabetes by inhibiting enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate digestion. This inhibition can lead to lower blood glucose levels post-meal .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. The sulfonamide group is particularly noted for enhancing antibacterial effects. In vitro studies demonstrated effective inhibition against bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its antidiabetic and anticancer properties.
  • Reactive Oxygen Species (ROS) Modulation: It has antioxidant properties that help in scavenging free radicals, thereby protecting cells from oxidative stress.
  • Cell Cycle Arrest: Some studies suggest that benzoxazine derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis .

Case Studies

  • Anticancer Evaluation:
    • A study investigated the effect of a related benzoxazine compound on human cancer cell lines. Results showed a dose-dependent decrease in viability across all tested lines .
  • Diabetes Management:
    • In a controlled study, subjects treated with a benzoxazine derivative exhibited significant reductions in postprandial glucose levels compared to the control group .

Comparative Analysis of Biological Activities

Activity TypeMechanismReference
AnticancerCell cycle arrest
AntidiabeticEnzyme inhibition
AntimicrobialBacterial inhibition
AntioxidantROS scavenging

Q & A

Q. Q1. What are the most reliable synthetic routes for 4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

  • Synthetic Pathways : The compound’s core benzoxazine structure is typically synthesized via cyclization of o-aminophenol derivatives with ketones or aldehydes, followed by sulfonylation. For example, sulfonyl chloride intermediates (e.g., 4-chlorobenzenesulfonyl chloride) can react with the benzoxazine precursor under basic conditions (e.g., pyridine or triethylamine) .
  • Optimization : Reaction temperature (40–60°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 benzoxazine:sulfonyl chloride) are critical. Monitoring via TLC or HPLC ensures intermediate stability .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm sulfonyl group integration (δ ~7.8 ppm for aromatic protons) and methyl group placement (δ ~1.2–1.5 ppm) .
    • HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) coupled with mass spectrometry (expected [M+H]+^+ ~364–380 Da) .
    • X-ray Crystallography : For absolute configuration validation, as demonstrated in structurally related benzoxazines (e.g., 7-chloro-4-phenethyl derivatives) .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the electronic effects of the 4-chlorophenylsulfonyl group on the compound’s reactivity in downstream functionalization?

Methodological Answer:

  • Electronic Influence : The sulfonyl group is electron-withdrawing, polarizing the benzoxazine ring and directing electrophilic substitution to the para position. DFT calculations (e.g., using Gaussian 16) can map frontier molecular orbitals to predict regioselectivity .
  • Experimental Validation : Compare reaction outcomes (e.g., nitration or halogenation) with/without the sulfonyl group. Contrast with analogues like 4-methylsulfonyl derivatives .

Q. Q4. How can researchers resolve contradictions in reported spectroscopic data for this compound across different studies?

Methodological Answer:

  • Data Reconciliation :
    • Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3); standardize solvent conditions .
    • Impurity Profiling : Use LC-MS to identify byproducts (e.g., desulfonated intermediates) that may skew integration ratios .
    • Cross-Validation : Compare with crystallographic data from related compounds (e.g., 3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-2-ol) to confirm bond lengths/angles .

Q. Q5. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Stability Protocols :
    • pH Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC; sulfonamides are prone to hydrolysis under strongly acidic/basic conditions .
    • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions. Compare with literature values for analogues (e.g., 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride, mp 65–69°C) .

Q. Q6. How can computational modeling predict the compound’s potential as a pharmacophore in drug discovery?

Methodological Answer:

  • In Silico Approaches :
    • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). The chlorophenyl group may enhance hydrophobic interactions .
    • ADMET Prediction : Tools like SwissADME assess bioavailability, with attention to sulfonamide-related hepatotoxicity risks .
  • Validation : Correlate computational results with in vitro assays (e.g., enzyme inhibition IC50_{50}) for lead optimization .

Data Contradiction Analysis

Q. Q7. Why do conflicting reports exist regarding the compound’s solubility in polar aprotic solvents?

Methodological Answer:

  • Root Causes :
    • Crystallinity vs. Amorphous Forms : Amorphous phases (generated via rapid precipitation) exhibit higher solubility than crystalline forms. Use powder X-ray diffraction (PXRD) to characterize physical forms .
    • Hydration Effects : Hygroscopicity in DMF or DMSO may alter measured solubility. Karl Fischer titration quantifies water content .

Q. Q8. How should researchers address discrepancies in biological activity data across cell-based assays?

Methodological Answer:

  • Standardization :
    • Cell Line Selection : Use authenticated lines (e.g., HEK293 or HepG2) to minimize variability.
    • Control Compounds : Include reference inhibitors (e.g., apararenone for mineralocorticoid receptor studies) to calibrate assay sensitivity .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for batch effects or protocol differences .

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